[(3-Fluoro-4-methoxyphenyl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methoxyphenyl)methylamine is an organic compound that features a fluorine atom, a methoxy group, and a propylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Industrial Production Methods
Industrial production methods for (3-Fluoro-4-methoxyphenyl)methylamine would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxyphenyl)methylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)methylamine
- (3-Fluoro-4-methoxyphenyl)methylamine
- (3-Fluoro-4-methoxyphenyl)methylamine
Uniqueness
(3-Fluoro-4-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
1094353-66-8 |
---|---|
Molecular Formula |
C11H16FNO |
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
RFHMBRORLFERLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.